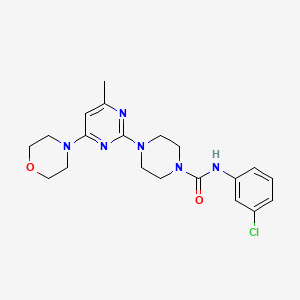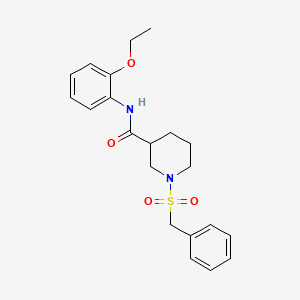
1-(benzylsulfonyl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethyl oxalate with o-ethylaniline to form the desired product . The reaction conditions often include the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which influence the reaction’s efficiency and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study molecular interactions and pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs . Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include other derivatives of ethoxyphenyl and piperidine carboxamides. Examples include N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide and various substituted chalcones .
Uniqueness: What sets N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C21H26N2O4S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-13-7-6-12-19(20)22-21(24)18-11-8-14-23(15-18)28(25,26)16-17-9-4-3-5-10-17/h3-7,9-10,12-13,18H,2,8,11,14-16H2,1H3,(H,22,24) |
Clé InChI |
JCOHKSWNYHCJMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Acetamidophenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11245722.png)
![2-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B11245727.png)
![1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperidine](/img/structure/B11245739.png)
![N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245744.png)
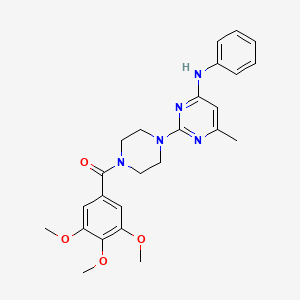
![3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11245760.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11245767.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11245768.png)
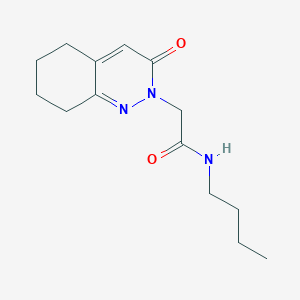
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11245780.png)
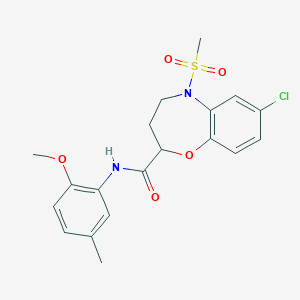
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245789.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245790.png)
